molecular formula C20H20N2O4S B4773701 6-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

6-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

Cat. No.: B4773701
M. Wt: 384.5 g/mol
InChI Key: RYQCKDJRVXFCPB-UHFFFAOYSA-N
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Description

6-({[3-(Aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is a synthetic compound known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthetic Routes: : The synthesis of 6-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid typically involves multiple steps starting from benzyl-substituted thiophene and cyclohexene derivatives. A common approach includes amide bond formation, cyclization, and subsequent functional group modifications.

  • Reaction Conditions: : Reaction conditions usually include temperatures ranging from 0°C to 120°C, and solvents such as dichloromethane or tetrahydrofuran. Catalysts like N,N’-dicyclohexylcarbodiimide (DCC) and reagents such as triethylamine (TEA) are often employed.

Industrial Production Methods:
  • Scale-Up Synthesis: : Industrially, the synthesis may be scaled up using continuous flow reactors for better control over reaction parameters. High-pressure liquid chromatography (HPLC) and crystallization techniques are used for purification.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : Undergoes oxidation reactions to form sulfoxides and sulfones.

  • Reduction: : Can be reduced to yield simpler thiophene derivatives.

  • Substitution: : Reacts with nucleophiles and electrophiles leading to substituted derivatives.

Common Reagents and Conditions:
  • Oxidation: : Reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Conditions may include the use of strong acids or bases depending on the specific substitution reaction.

Major Products Formed:
  • Oxidation: : Formation of sulfoxides and sulfones.

  • Reduction: : Formation of amine and alcohol derivatives.

  • Substitution: : Various functionalized cyclohexene derivatives.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex organic molecules.

  • Biology: : Explored for its potential as a bioactive compound in enzyme inhibition studies.

  • Medicine: : Investigated for its possible anti-inflammatory and anticancer properties.

  • Industry: : Used in the development of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through various molecular interactions:

  • Molecular Targets: : Enzymes and receptors involved in metabolic pathways.

  • Pathways: : Influences signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Unique Aspects:

  • Structural Uniqueness: : The combination of a thienyl ring with cyclohexene and benzyl moieties.

  • Reactivity: : Different functional groups provide multiple sites for chemical modifications.

Similar Compounds:
  • 6-({[3-(Aminocarbonyl)-2-thienyl]amino}carbonyl)-cyclohexene-1-carboxylic acid

  • 5-Benzyl-2-thienyl derivatives

  • Cyclohexene-1-carboxylic acid analogs

Properties

IUPAC Name

6-[(5-benzyl-3-carbamoylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c21-17(23)16-11-13(10-12-6-2-1-3-7-12)27-19(16)22-18(24)14-8-4-5-9-15(14)20(25)26/h1-7,11,14-15H,8-10H2,(H2,21,23)(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQCKDJRVXFCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Reactant of Route 3
6-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Reactant of Route 5
6-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Reactant of Route 6
6-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

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